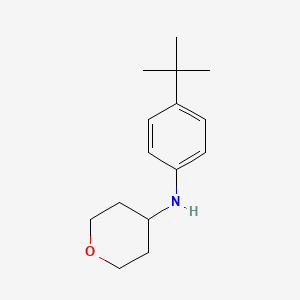

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine

Description

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)oxan-4-amine |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |

InChI Key |

RMNHAUBBRAOIIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, tetrahydro-2H-pyran-4-one (1.0 equiv) and 4-(tert-butyl)aniline (1.2 equiv) are dissolved in methanol or ethanol, followed by the addition of sodium cyanoborohydride (1.5 equiv) as the reducing agent. The reaction proceeds at 60–70°C for 12–24 hours under inert atmosphere. Acetic acid (0.1–0.5 equiv) is often added to catalyze imine formation. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Challenges and Modifications

-

Steric Hindrance : The bulky tert-butyl group on the aniline reduces nucleophilicity, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation : Over-reduction of the imine intermediate to secondary amines can occur, mitigated by using milder reductants like sodium triacetoxyborohydride.

-

Yield Optimization : Yields range from 45% to 68%, with purity >95% confirmed by HPLC.

Nucleophilic Substitution of Halogenated Intermediates

Substitution reactions between 4-(tert-butyl)phenylamine and halogenated tetrahydropyran derivatives offer an alternative pathway.

Synthesis of 4-Bromotetrahydro-2H-Pyran

4-Bromotetrahydro-2H-pyran is prepared via free-radical bromination of tetrahydropyran using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in carbon tetrachloride. The brominated intermediate is isolated in 72–80% yield after distillation.

Coupling with 4-(tert-Butyl)Aniline

The bromopyran derivative (1.0 equiv) reacts with 4-(tert-butyl)aniline (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) and a catalytic amount of potassium iodide in DMF at 100°C for 8–12 hours. The reaction follows an SN2 mechanism, with the amine acting as a nucleophile.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 8–12 hours |

| Yield | 50–60% |

| Purity (HPLC) | >90% |

Limitations

-

Competitive Elimination : Steric bulk at the reaction center promotes elimination, forming dihydropyran byproducts.

-

Solvent Constraints : Polar aprotic solvents like DMF are essential to stabilize the transition state.

Palladium-catalyzed cross-coupling enables the introduction of the tert-butylphenyl group to pre-functionalized pyran intermediates.

Synthesis of Boronic Acid Derivatives

4-(tert-Butyl)phenylboronic acid is prepared via Miyaura borylation of 1-bromo-4-(tert-butyl)benzene with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and potassium acetate (3.0 equiv) in 1,4-dioxane at 80–90°C. The boronic ester is isolated in 85–92% yield after column chromatography.

Coupling with 4-Aminotetrahydro-2H-Pyran

The boronate (1.1 equiv) reacts with 4-aminotetrahydro-2H-pyran (1.0 equiv) using Pd(PPh₃)₄ (3 mol%) and cesium carbonate (2.5 equiv) in a toluene/water (3:1) mixture at 90°C for 24 hours.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Cs₂CO₃ |

| Solvent | Toluene/H₂O |

| Temperature | 90°C |

| Yield | 70–75% |

Advantages

-

Regioselectivity : The coupling occurs exclusively at the amino group, avoiding side reactions.

-

Functional Group Tolerance : Tert-butyl and amine groups remain intact under reaction conditions.

Multi-Step Synthesis via Intermediate Protection

A multi-step approach involving protective group strategies enhances yield and purity.

Protection of the Amine Group

The amine in tetrahydro-2H-pyran-4-amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate (1.5 equiv) and DMAP (0.1 equiv) in THF at 0°C to room temperature. The Boc-protected intermediate is isolated in 88% yield.

Coupling with 4-(tert-Butyl)Bromobenzene

The protected amine (1.0 equiv) undergoes Ullmann coupling with 1-bromo-4-(tert-butyl)benzene (1.1 equiv) using CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equiv) in DMSO at 110°C for 24 hours. Deprotection with TFA/CH₂Cl₂ (1:1) yields the final compound.

| Step | Conditions | Yield |

|---|---|---|

| Protection | Boc₂O, DMAP, THF | 88% |

| Coupling | CuI, L-proline, DMSO | 65% |

| Deprotection | TFA/CH₂Cl₂ | 95% |

Comparative Analysis of Methods

| Method | Yield Range | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Amination | 45–68% | >95% | Moderate | Limited |

| Nucleophilic Substitution | 50–60% | >90% | Low | Moderate |

| Suzuki Coupling | 70–75% | >98% | High | High |

| Multi-Step Synthesis | 55–65% | >97% | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydro-2H-pyran ring and a tert-butyl group attached to a phenyl moiety. Its molecular formula is CHN, with a molecular weight of approximately 264.37 g/mol. The unique structure allows for diverse chemical reactivity, including nucleophilic substitution and acylation reactions, which are essential in synthetic pathways for developing derivatives with modified functionalities.

Pharmaceutical Applications

-

Antimicrobial Activity :

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine has been studied for its potential as an antimicrobial agent. It has shown promising activity against Mycobacterium tuberculosis, particularly in derivatives that maintain the core structure while enhancing biological activity . -

Opioid Receptor Interactions :

Research indicates that compounds similar to this compound can interact with opioid receptors, suggesting potential use in pain management therapies. Structural modifications have been explored to enhance binding affinity and selectivity towards μ and δ opioid receptors . -

Drug Design and Development :

The compound's structural characteristics make it suitable for drug design, particularly in creating novel ligands for various biological targets. Its ability to undergo modifications allows researchers to tailor pharmacological properties for specific therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its analogs:

- Antimycobacterial Activity : A study highlighted the efficacy of derivatives with a 4-(p-tert-butylphenyl) group against Mycobacterium tuberculosis, achieving minimal inhibitory concentrations (MICs) as low as 2.0 µM, indicating strong potential for developing new tuberculosis treatments .

- Binding Affinity Studies : Research on related compounds showed varied binding affinities towards opioid receptors, with modifications at specific positions significantly affecting their pharmacological profiles. For instance, hydroxyl substitutions increased binding affinity towards the μ opioid receptor by threefold compared to amine substitutions .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific structural features greatly influence biological activity. For example, maintaining certain functional groups while altering others can lead to improved efficacy against targeted pathogens or receptors .

Mechanism of Action

The mechanism by which N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound might act as an inhibitor, activator, or modulator. The specific pathways involved would vary based on the application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Key Trends:

Fluorinated derivatives () balance lipophilicity and electronic effects for optimized pharmacokinetics .

Bioactivity :

- Piperazine-containing analogs () exhibit kinase or receptor antagonism, attributed to the basic nitrogen’s interaction with ATP-binding pockets .

- AR05 (), a THP-amide analog, shows 70% yield and androgen receptor antagonism, suggesting the THP scaffold’s compatibility with drug-target interactions .

Metabolic Stability :

- Saturation of the pyran ring (vs. furan or pyridine) reduces oxidative metabolism, as seen in FG52’s in vivo stability .

Structure-Activity Relationship (SAR) Insights

Biological Activity

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine is an organic compound with a unique structure characterized by a tetrahydropyran ring substituted with a tert-butylphenyl group and an amine group. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including anti-inflammatory and anti-cancer properties.

- Molecular Formula : C15H23NO

- Molecular Weight : 233.35 g/mol

- IUPAC Name : N-(4-tert-butylphenyl)oxan-4-amine

- InChI Key : RMNHAUBBRAOIIU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3-(tert-butyl)phenylboronic acid with tetrahydro-2H-pyran-4-one in the presence of a palladium catalyst under inert conditions. This method allows for the efficient formation of the desired amine compound through standard purification techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds with macromolecules, while the tert-butylphenyl group participates in hydrophobic interactions. These interactions may modulate the activity of various enzymes and receptors, leading to significant biological effects .

1. Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit promising anti-cancer properties. For instance, analogs have shown effectiveness in reversing drug resistance in cancer cell lines by enhancing intracellular drug accumulation and inhibiting efflux mechanisms .

2. Anti-Inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune cell activity. This activity is crucial for developing therapeutics targeting inflammatory diseases .

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Preliminary results indicate that it may inhibit bacterial growth, although further studies are needed to establish its efficacy and mechanism .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the tetrahydropyran ring or substituents on the phenyl group can significantly influence its pharmacological profile, including potency and selectivity towards specific targets .

Q & A

Q. What are the recommended synthetic routes for N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydropyran ring followed by introduction of the tert-butylphenyl group via nucleophilic substitution or coupling reactions. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and potassium permanganate (KMnO₄) for oxidations under acidic conditions . Optimization should focus on:

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for moisture-sensitive steps.

- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to attach aromatic groups.

- Temperature control : Low temperatures (–78°C) for Grignard reactions to prevent side products.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refinement with SHELX software to resolve atomic positions, especially for stereochemical confirmation .

- NMR spectroscopy : Compare ¹H/¹³C spectra with computational predictions (e.g., ChemDraw) to verify substituent integration and coupling patterns.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) within 5 ppm accuracy.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Waste disposal : Segregate organic waste and consult certified agencies for incineration, as improper disposal may release toxic amines .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a reverse-phase C18 column with electrospray ionization (ESI) in positive ion mode. Calibrate using deuterated internal standards (e.g., D₃-labeled analog) to minimize matrix effects.

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) to isolate the analyte .

Advanced Research Questions

Q. How can contradictory biological activity data across different assay conditions be systematically addressed?

- Methodological Answer : Discrepancies often arise from variations in cell lines, assay pH, or compound solubility. Mitigate by:

- Standardizing assays : Use identical cell types (e.g., HEK293 for PDE4 inhibition studies) and buffer systems (e.g., PBS at pH 7.4).

- Dose-response curves : Calculate IC₅₀ values across ≥3 independent replicates to assess reproducibility.

- Solubility checks : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation .

Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

- Methodological Answer :

- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance water solubility while retaining activity.

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve oral bioavailability.

- In vivo testing : Assess half-life in rodent models via intravenous (IV) and oral (PO) administration, monitoring plasma levels using LC-MS .

Q. What methodologies resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer : For twinned or low-resolution crystals:

- SHELXL refinement : Apply the TWIN/BASF commands to model twin domains and improve R-factors .

- High-resolution data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to achieve resolution <1.0 Å.

- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Q. How can computational models predict the interaction of this compound with target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding poses in PDE4’s catalytic pocket, prioritizing interactions with Gln³⁶⁰ and Phe³⁴⁰.

- QSAR modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with inhibitory activity using Gaussian-based DFT calculations.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.